Heptan-4-ylsulfamyl chloride
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Overview
Description
Heptan-4-ylsulfamyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-4-ylsulfamyl chloride can be synthesized through the reaction of heptan-4-amine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Heptan-4-amine+Chlorosulfonic acid→Heptan-4-ylsulfamyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptan-4-amine and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction mixture is then purified to isolate the this compound.
Chemical Reactions Analysis
Types of Reactions: Heptan-4-ylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form heptan-4-ylsulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis Products: Heptan-4-ylsulfonic acid and hydrogen chloride.
Scientific Research Applications
Heptan-4-ylsulfamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptan-4-ylsulfamyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly reactive, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison: Heptan-4-ylsulfamyl chloride is unique due to its heptane backbone, which imparts different physical and chemical properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride has a simpler structure and different reactivity, while benzenesulfonyl chloride has an aromatic ring that influences its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes, and its reactivity allows for a wide range of chemical transformations.
Properties
CAS No. |
61517-53-1 |
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Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
N-heptan-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7(6-4-2)9-12(8,10)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
AOUNPNMLKBMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NS(=O)(=O)Cl |
Origin of Product |
United States |
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